Hyrtiosulawesine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

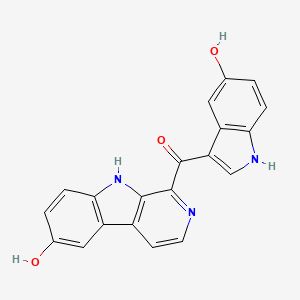

Hyrtiosulawesine: es un alcaloide β-carbolínico aislado de especímenes indonesios de las esponjas marinas Hyrtios erectus e Hyrtios reticulatus . Este compuesto ha despertado un gran interés debido a su estructura única y sus posibles actividades biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La primera síntesis total de hyrtiosulawesine se informó utilizando una estrategia sintética eficiente y conveniente . La síntesis implica la O-desmetilación de un derivado en clorhidrato de piridina . Este método no solo es eficiente, sino que también es ampliamente aplicable a la síntesis de otros compuestos β-carbolínicos.

Métodos de producción industrial: El uso de condiciones de reacción suaves y sustratos fácilmente accesibles hace que la síntesis de this compound sea viable a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: Hyrtiosulawesine experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen clorhidrato de piridina para la O-desmetilación . Las condiciones de reacción suelen ser suaves, lo que hace que el proceso de síntesis sea eficiente y conveniente.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen la propia this compound y sus derivados, que pueden modificarse aún más para explorar sus actividades biológicas .

Aplicaciones Científicas De Investigación

Structural Characteristics

Hyrtiosulawesine features a unique azepino-indole structure, which contributes to its biological activity. The compound belongs to the β-carboline class of alkaloids, known for their complex heterocyclic frameworks that are often associated with significant pharmacological effects.

Biological Activities

-

Antiphospholipase Activity :

- This compound has been shown to inhibit phospholipase A2, an enzyme implicated in various inflammatory processes. In a fluorometric assay, it exhibited an IC50 value of 14 µM against Crotalus adamanteus venom phospholipase A2 . This activity suggests potential applications in treating inflammatory diseases.

-

Antitumor Properties :

- Research indicates that derivatives of this compound demonstrate cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). For example, in vitro studies revealed variable growth inhibition with GI50 values ranging from 25 µM to 90 µM across different derivatives .

-

Antimalarial Potential :

- Molecular docking studies have highlighted the potential of this compound derivatives as antimalarial agents targeting the lactate dehydrogenase enzyme in Plasmodium falciparum. These studies suggest favorable drug-likeness properties adhering to Lipinski's Rule of Five, indicating good bioavailability .

Synthetic Approaches

The total synthesis of this compound and its derivatives has been a focus of research due to the compound's complex structure. Various synthetic methodologies have been employed:

- Pictet-Spengler Reaction : This reaction is crucial for constructing the β-carboline framework present in this compound. It involves the condensation of tryptamine with aldehydes under acidic conditions, leading to the formation of indole derivatives .

- Oxidative Dehydrogenation : Following initial synthesis steps, oxidative dehydrogenation reactions are utilized to achieve the desired aromatic structures characteristic of alkaloids like this compound .

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of this compound derivatives demonstrated significant activity against various cancer cell lines. The findings indicated that modifications to the indole structure could enhance cytotoxicity, suggesting avenues for developing more effective anticancer agents.

| Compound Derivative | Cell Line | GI50 (µM) |

|---|---|---|

| This compound A | MCF-7 | 25 |

| This compound B | HCT-116 | 90 |

| This compound C | HepG2 | 42 |

Case Study 2: Antiphospholipase Activity

In another study focusing on anti-inflammatory properties, this compound was evaluated for its ability to inhibit phospholipase A2. The results indicated a moderate inhibition profile, positioning it as a candidate for further development in inflammatory disease treatments.

| Assay Type | IC50 (µM) |

|---|---|

| Phospholipase A2 Inhibition | 14 |

Mecanismo De Acción

El mecanismo de acción de hyrtiosulawesine implica su interacción con dianas moleculares y vías específicas. Por ejemplo, exhibe actividad inhibitoria de la xantina oxidasa, que es crucial para sus posibles efectos antidiabéticos . Además, su actividad anti-fosfolipasa A2 sugiere un papel en la inhibición enzimática, que podría explorarse más a fondo para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares: Hyrtiosulawesine está estructuralmente relacionado con otros alcaloides β-carbolínicos como hyrtiosin B, alocasin A y pityriacitrin . Estos compuestos comparten actividades biológicas y características estructurales similares.

Unicidad: Lo que diferencia a this compound es su combinación específica de actividades biológicas, incluida la inhibición de la fosfolipasa A2 y la xantina oxidasa . Esto la convierte en una candidata única para futuras investigaciones y posibles aplicaciones terapéuticas.

Propiedades

Fórmula molecular |

C20H13N3O3 |

|---|---|

Peso molecular |

343.3 g/mol |

Nombre IUPAC |

(5-hydroxy-1H-indol-3-yl)-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)methanone |

InChI |

InChI=1S/C20H13N3O3/c24-10-1-3-16-14(8-10)15(9-22-16)20(26)19-18-12(5-6-21-19)13-7-11(25)2-4-17(13)23-18/h1-9,22-25H |

Clave InChI |

OATSYJQLKPRTBO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O |

SMILES canónico |

C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O |

Sinónimos |

hyrtiosulawesine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.